Lipophilicity (XLogP3) Differentiation Versus 5-Ethyl Analog
The target compound exhibits a computed XLogP3 value of 2.2, while the closest structural analog 5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine is expected to display a higher XLogP3 (approximately 2.7–3.0) due to the replacement of the polar methoxy group with a hydrophobic ethyl substituent [1]. This ~0.5–0.8 log unit difference translates to a 3- to 6-fold shift in the octanol/water partition coefficient, significantly impacting aqueous solubility, non-specific protein binding, and membrane permeability behavior.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 5-Ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine (estimated XLogP3 ≈ 2.7–3.0) |
| Quantified Difference | ~0.5–0.8 log units lower for the target compound |
| Conditions | Computed using XLogP3 algorithm; comparator value estimated from known contribution of methoxy-to-ethyl substitution (ΔLogP ≈ +0.5 to +0.8) |
Why This Matters
Lower lipophilicity typically correlates with improved solubility and reduced off-target binding, making the target compound more suitable for hit-to-lead campaigns where aqueous developability is prioritized.
- [1] Kuujia.com. CAS No 2549030-02-4: 5-Methoxy-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine. Product page. https://www.kuujia.com/cas-2549030-02-4.html (accessed 2026-05-10). View Source
